![molecular formula C8H5N3O4 B1308327 Ácido 8-nitroimidazo[1,2-a]piridina-2-carboxílico CAS No. 904805-44-3](/img/structure/B1308327.png)

Ácido 8-nitroimidazo[1,2-a]piridina-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

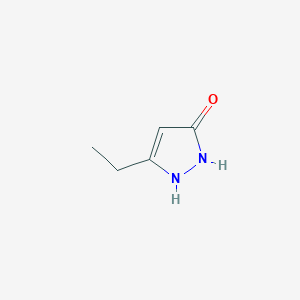

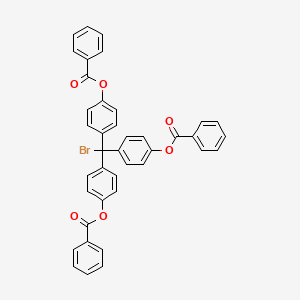

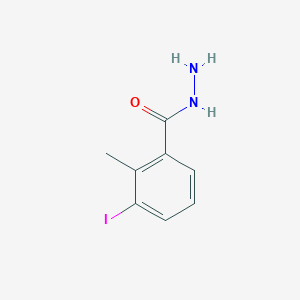

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4 . It has a molecular weight of 207.15 . The compound is typically in the form of a yellow solid .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid, has been explored in various studies . For instance, a copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . Another study reported a simple and efficient protocol for the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis

The InChI code for 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is 1S/C8H5N3O4/c12-8(13)5-4-10-3-1-2-6(11(14)15)7(10)9-5/h1-4H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a yellow solid . It has a molecular weight of 207.15 .Aplicaciones Científicas De Investigación

Aplicaciones antileishmaniales

Se realizó un estudio de relación estructura-actividad (SAR) antileishmanial centrado en las posiciones 2 y 8 del anillo de imidazo[1,2-a]piridina mediante la síntesis de 22 nuevos derivados . Esta investigación condujo al descubrimiento de un nuevo compuesto antileishmanial, 6-cloro-3-nitro-8-(piridin-4-il)-2-[(3,3,3-trifluoropropilsulfonil)metil]imidazo[1,2-a]piridina, que mostró bajas citotoxicidades en las líneas celulares HepG2 y THP1 (CC 50 > 100 µM) asociadas con una buena actividad contra la etapa amastigote intracelular de L. infantum (EC 50 = 3.7 µM frente a 0.4 y 15.9 µM para miltefosina y fexinidazol, utilizados como referencias de medicamentos antileishmaniales) .

Aplicaciones antituberculosas

Los análogos de imidazo[1,2-a]piridina han sido reconocidos como un andamiaje de "prejuicio de fármaco" por su amplia gama de aplicaciones en química medicinal . Algunos ejemplos de imidazo[1,2-a]piridina muestran una actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis resistente a múltiples fármacos (XDR-TB) . El modelo de ratón con TB aguda (ratones BALB/c infectados con Mtb H37Rv) indicó una reducción significativa de la carga bacteriana cuando se trató con estos compuestos .

Aplicaciones de desaromatización

La reacción permite la desaromatización de las 8-nitroimidazo[1,2-a]piridinas y, por lo tanto, ofrece un acceso directo a una variedad de derivados de imidazo[1,2-a]piridina altamente funcionalizados ópticamente activos que poseen tres centros estereogénicos contiguos en buenos rendimientos (hasta 98%) con altas estereoselectividades (>19:1 dr, >99% ee) .

Mecanismo De Acción

- COX-3 (controversial) : Some studies suggest the existence of a third isoform, COX-3, which may be related to acetaminophen’s mechanism of action .

- Anti-Inflammatory Activity : Despite poor COX-1/COX-2 affinity, some derivatives exhibit anti-inflammatory effects .

- No Gastrointestinal Damage : Notably, one derivative (2-(N-cyclopropyl)amino-3-nitroimidazo[1,2-a]pyridine) showed anti-inflammatory activity without causing gastrointestinal damage .

Target of Action

Mode of Action

Result of Action

: Docking simulations, synthesis, and anti-inflammatory activity evaluation of 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridines

Análisis Bioquímico

Biochemical Properties

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering enzyme activity, or interacting with protein receptors. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .

Cellular Effects

The effects of 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes .

Molecular Mechanism

At the molecular level, 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their function, or interact with DNA to influence gene expression. These interactions can lead to changes in cellular processes and overall cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have shown that its effects on cellular function can vary, with potential long-term impacts on cell viability and function .

Dosage Effects in Animal Models

The effects of 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the overall metabolic state of the cell, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules .

Propiedades

IUPAC Name |

8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)5-4-10-3-1-2-6(11(14)15)7(10)9-5/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZGPTNYBKNNMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398672 |

Source

|

| Record name | 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904805-44-3 |

Source

|

| Record name | 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

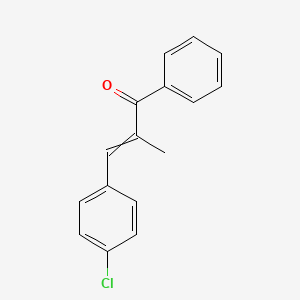

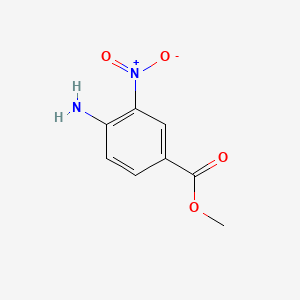

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

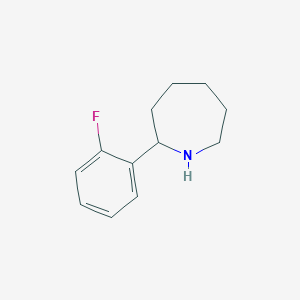

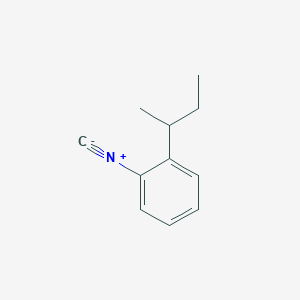

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)

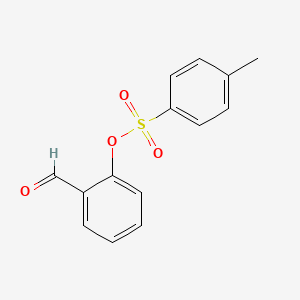

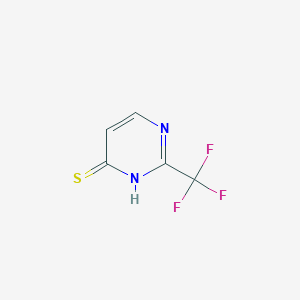

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)